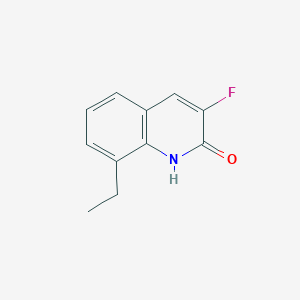

N3-ethylpyridine-2,3-diamine

Descripción general

Descripción

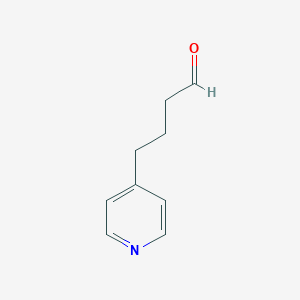

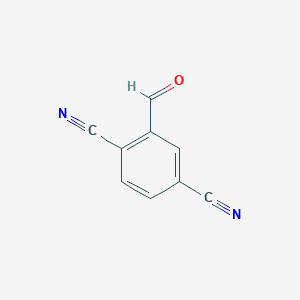

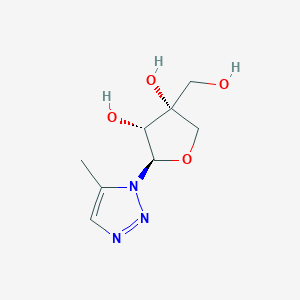

N3-ethylpyridine-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

N3-ethylpyridine-2,3-diamine is explored in various catalysis and chemical reactions. For instance, a Schiff base incorporating this compound was used in the synthesis of ruthenium(II) complexes, demonstrating their effectiveness as catalysts in the transfer hydrogenation of aromatic ketones, achieving high conversions up to 99% (Aydemir et al., 2010). Additionally, gem-diamines, which are structurally similar, were used as organocatalysts for carbon–carbon bond formation, indicating that the proximity of nitrogen atoms and their basicity are crucial for catalytic activity (Climent et al., 2007).

Biochemistry and Molecular Chemistry

In the field of biochemistry and molecular chemistry, this compound derivatives have shown promising results. For instance, diamine nonleaving groups in platinum-acridinylthiourea conjugates were studied for their impact on DNA damage and cytotoxicity, with certain configurations displaying significant anticancer potential (Guddneppanavar et al., 2007). Additionally, complexes involving similar structures have been utilized to explore the platination of adenine-N3 in DNA, challenging the traditional understanding of platinum-DNA chemistry and offering insights into novel therapeutic approaches (Barry et al., 2005).

Material Science and Nanotechnology

This compound derivatives have also found applications in material science and nanotechnology. For example, Schiff-base Zn–Nd complexes with improved luminescent properties were developed, demonstrating the role of this compound in the fine-tuning of NIR luminescence from Nd ions (Lü et al., 2008). Additionally, the compound has been implicated in the synthesis and structural characterization of metal–organic frameworks, highlighting its versatility in creating materials with desirable properties like adsorption and luminescence (Xue et al., 2008).

Propiedades

IUPAC Name |

3-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZAGSGOJBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)